N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide

Catalog No.
S831237
CAS No.
1142192-62-8
M.F
C15H22N2O2Si
M. Wt
290.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-piva...

CAS Number

1142192-62-8

Product Name

N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide

IUPAC Name

2,2-dimethyl-N-(2-trimethylsilylfuro[3,2-b]pyridin-7-yl)propanamide

Molecular Formula

C15H22N2O2Si

Molecular Weight

290.43 g/mol

InChI

InChI=1S/C15H22N2O2Si/c1-15(2,3)14(18)17-10-7-8-16-11-9-12(19-13(10)11)20(4,5)6/h7-9H,1-6H3,(H,16,17,18)

InChI Key

FWOPZJYMLLPQNR-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)[Si](C)(C)C

Canonical SMILES

CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)[Si](C)(C)C
  • Potential applications based on structure

    The molecule contains several functional groups that could be of interest for research, including a furan ring, a pyridine ring, a pivalamide group, and a trimethylsilyl group. Furan and pyridine rings are found in many biologically active molecules, and pivalamide groups can be used to improve the solubility and cell permeability of drugs. Trimethylsilyl groups are commonly used in organic synthesis as protecting groups. However, specific research on how these functionalities come together in N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide) is not documented yet.

  • Availability for research

    The chemical can be purchased from several commercial suppliers, which suggests potential use in scientific research [, , ].

N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide is a complex organic compound classified as a furo[3,2-b]pyridine derivative. Its molecular formula is C15_{15}H22_{22}N2_{2}O2_{2}Si, and it has a molecular weight of 290.43 g/mol. The compound features a trimethylsilyl group attached to the furo[3,2-b]pyridine structure, which contributes to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science .

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, potentially yielding alcohols or amines .
  • Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions involving halides or alkoxides.

These reactions demonstrate the compound's versatility in synthetic chemistry.

N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide exhibits notable biological activities. It is being investigated for its pharmacological properties, particularly in drug development aimed at treating various diseases, including cancer. The compound's mechanism of action involves its interaction with specific molecular targets and pathways, disrupting key cellular signaling processes by binding to enzymes or receptors involved in these pathways .

The synthesis of N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide typically involves multiple steps starting from readily available starting materials. A common synthetic route includes:

  • Claisen-Schmidt Condensation: This initial step forms a key intermediate.
  • Sequential Cyclizations: The reaction proceeds with cyclization steps to construct the furo[3,2-b]pyridine framework.
  • Functional Modifications: Further modifications introduce the pivalamide and trimethylsilyl groups to yield the final product.

The synthesis requires careful control of reaction conditions to optimize yield and purity .

N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is utilized in biological studies for developing new drugs and therapeutic agents.
  • Medicine: Its pharmacological properties are explored for potential treatments of various diseases, particularly cancer.
  • Industry: It is used in producing specialty chemicals and materials due to its unique structural features .

The interaction studies of N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide focus on its binding affinity to specific enzymes and receptors. These studies aim to elucidate its role in modulating biochemical pathways and understanding its therapeutic potential. While detailed mechanisms are still under investigation, preliminary findings suggest that the compound may influence critical signaling pathways involved in cell proliferation and apoptosis .

N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide can be compared with other furo[3,2-b]pyridine derivatives such as:

  • 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)ethanone
  • 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
  • N-{[2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl]methylidene}hydroxylamine

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide lies in its specific pharmacological properties and potential therapeutic applications that distinguish it from other derivatives within the same class .

Wikipedia

2,2-Dimethyl-N-[2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]propanamide

Dates

Modify: 2023-08-16

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